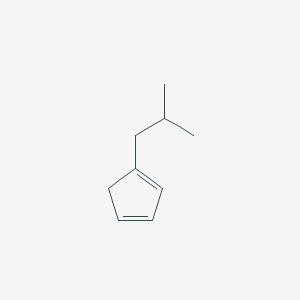
1,3-Cyclopentadiene, 1-(2-methylpropyl)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Cyclopentadiene, 1-(2-methylpropyl) is an organic compound with the molecular formula C9H14. It is a derivative of cyclopentadiene, where one of the hydrogen atoms is replaced by a 2-methylpropyl group. This compound is part of a broader class of cyclopentadienes, which are known for their applications in various chemical reactions and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Cyclopentadiene, 1-(2-methylpropyl) typically involves the alkylation of cyclopentadiene. One common method is the reaction of cyclopentadiene with an alkyl halide, such as 2-methylpropyl bromide, in the presence of a strong base like sodium hydride. The reaction proceeds via a nucleophilic substitution mechanism, where the cyclopentadiene anion attacks the alkyl halide, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of substituted cyclopentadienes often involves similar alkylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions, such as temperature and pressure, can enhance the yield and efficiency of the process. Catalysts like solid acid resins or super acidic catalysts may also be employed to improve reaction rates and selectivity .
Chemical Reactions Analysis
Types of Reactions
1,3-Cyclopentadiene, 1-(2-methylpropyl) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon, to yield saturated hydrocarbons.
Substitution: Nucleophilic substitution reactions can occur, where the 2-methylpropyl group can be replaced by other substituents using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), Palladium on carbon (Pd/C)
Substitution: Sodium hydride (NaH), Alkyl halides
Major Products
Oxidation: Ketones, Carboxylic acids
Reduction: Saturated hydrocarbons
Substitution: Various substituted cyclopentadienes
Scientific Research Applications
1,3-Cyclopentadiene, 1-(2-methylpropyl) has several applications in scientific research:
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a building block for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials, such as resins and polymers.
Mechanism of Action
The mechanism of action of 1,3-Cyclopentadiene, 1-(2-methylpropyl) in chemical reactions involves the interaction of its cyclopentadienyl ring with various reagents. The compound’s reactivity is influenced by the electron-donating effects of the 2-methylpropyl group, which can stabilize reaction intermediates and transition states. In catalytic processes, the cyclopentadienyl ring can coordinate with metal centers, facilitating various transformations through the formation of metallocene complexes .
Comparison with Similar Compounds
Similar Compounds
1,2-Disubstituted Cyclopentadienes: These compounds have two substituents on the cyclopentadiene ring and exhibit similar reactivity patterns.
1,3,5-Trimethylcyclopentadiene: This compound has three methyl groups on the cyclopentadiene ring and is used in similar applications.
Cyclopentadiene: The parent compound without any substituents, used as a precursor for various derivatives.
Uniqueness
1,3-Cyclopentadiene, 1-(2-methylpropyl) is unique due to the presence of the 2-methylpropyl group, which imparts distinct electronic and steric properties. This makes it a valuable intermediate for the synthesis of specialized metallocenes and other organometallic compounds, enhancing its utility in both research and industrial applications .
Properties
CAS No. |
188834-58-4 |
|---|---|
Molecular Formula |
C9H14 |
Molecular Weight |
122.21 g/mol |
IUPAC Name |
1-(2-methylpropyl)cyclopenta-1,3-diene |
InChI |
InChI=1S/C9H14/c1-8(2)7-9-5-3-4-6-9/h3-5,8H,6-7H2,1-2H3 |
InChI Key |
GHJATKVLNMETBA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=CC=CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


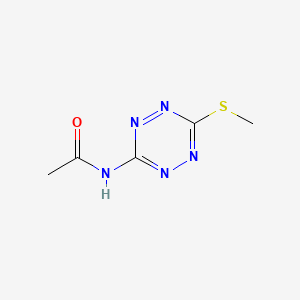
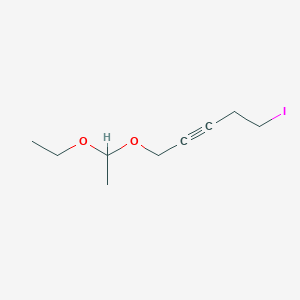
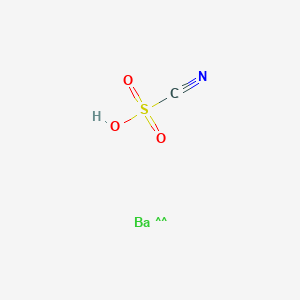
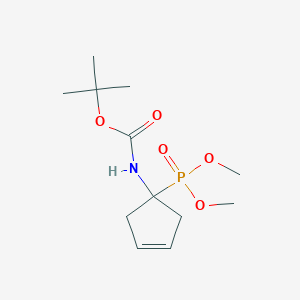
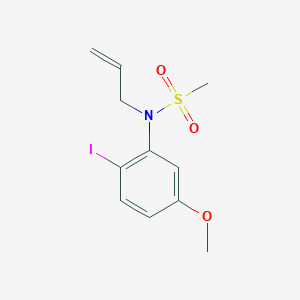
![2-[2-(4-Ethoxyphenyl)ethenyl]-1-methylpyridin-1-ium iodide](/img/structure/B12573134.png)
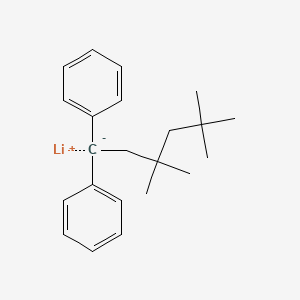
![4-Hydroxy-3-(3-methylbut-3-en-2-yl)-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B12573143.png)
![2-Methyl-5,5-bis[(3-methylbut-2-en-1-yl)oxy]pentan-2-ol](/img/structure/B12573144.png)
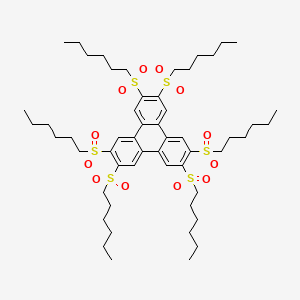
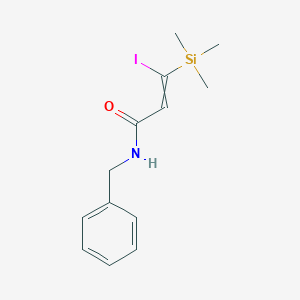
![N-{2-[(3-Cyano-8-methylquinolin-2-yl)amino]ethyl}-N-(4-methoxyphenyl)urea](/img/structure/B12573164.png)
![6-(4-Methoxyphenyl)-3-(3-nitrophenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12573165.png)
![8-[(2,2,2-Trifluoroethoxy)carbonyl]naphthalene-1-carboxylate](/img/structure/B12573168.png)
